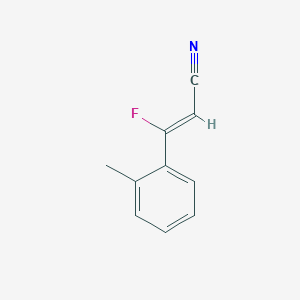

(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(Z)-3-fluoro-3-(2-methylphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-8-4-2-3-5-9(8)10(11)6-7-12/h2-6H,1H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESJHXBQDKMLMY-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C(=C/C#N)/F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

Summary of Research Findings

- The RuPhosAuCl catalyst system with p-chlorobenzoic acid additive in a mixed solvent system provides the best balance of yield (>90%) and Z-selectivity (>90% Z-isomer) for the hydrofluorination reaction.

- Acid additives are crucial for solubility and reaction efficiency; benzoic acid derivatives with optimal pKa values enhance the process.

- The stereoselectivity is influenced by ligand choice, solvent, and acid additive, highlighting the importance of reaction optimization.

- Purification by chromatography yields analytically pure this compound suitable for further applications.

Data Table: Typical Reaction Setup and Outcomes

| Parameter | Typical Value/Condition |

|---|---|

| Substrate | 2-methylphenyl-substituted alkyne |

| Catalyst | RuPhosAuCl (10 mol%) |

| Fluorine Source | Et3N·3HF (triethylamine trihydrofluoride) |

| Acid Additive | p-Chlorobenzoic acid (10 mol%) |

| Solvent | CH3CN:CH2Cl2 (1:1) |

| Temperature | Room temperature to 80 °C |

| Reaction Time | 2–8 hours |

| Yield | 85–95% |

| Z:E Ratio | >90:10 (high Z-selectivity) |

| Purification | Column chromatography (diethyl ether/petroleum ether) |

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, facilitating the creation of derivatives with tailored properties.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic molecules. |

| Functionalization | Allows for the introduction of diverse functional groups. |

Biology

The compound is being investigated for its potential bioactive properties, particularly in relation to cancer treatment and enzyme inhibition. Preliminary studies suggest that it may exhibit cytotoxic effects against specific cancer cell lines.

In Vitro Activity:

- Cell Lines Tested: Various cancer cell lines including breast and prostate cancer.

- IC50 Values: Demonstrated significant potency with IC50 values ranging from 0.3 µM to 5.0 µM against different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MX-1 (BRCA1 mutant) | 0.3 |

| Capan-1 (BRCA2 mutant) | 5.0 |

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent targeting specific enzymes involved in disease pathways. The nitrile group may participate in biochemical reactions that are crucial for drug efficacy.

Mechanism of Action:

The compound may inhibit specific enzymes or receptors, impacting cellular signaling pathways involved in cancer progression. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

-

Cancer Cell Line Studies:

- A study evaluated the compound's effects on breast cancer cell lines, demonstrating significant anti-proliferative activity.

- Results indicated that compounds with similar structures often act as inhibitors of poly(ADP-ribose) polymerase (PARP), suggesting potential use in DNA repair-targeted therapies.

-

Enzyme Inhibition Studies:

- Investigations into its role as an enzyme inhibitor have shown promising results in modulating pathways associated with tumor growth.

- The compound's binding affinity to target enzymes was assessed using dynamic docking studies, revealing favorable interactions.

Mechanism of Action

The mechanism of action of (Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile with structurally analogous α,β-unsaturated nitriles, focusing on substituent effects and physicochemical properties.

Table 1: Structural and Functional Comparison of Prop-2-enenitrile Derivatives

Key Observations:

Substituent Electronic Effects: The fluorine atom in this compound enhances electron withdrawal compared to chlorine in the 4-chlorophenyl analog . This likely increases the compound’s electrophilicity, making it more reactive in nucleophilic additions.

Steric and Spatial Effects :

- The 2-methylphenyl group in the target compound creates ortho-substitution steric hindrance, which may reduce rotational freedom and influence crystal packing or intermolecular interactions . In contrast, the 4-methylphenyl and 2-naphthyl groups in introduce para-substitution and extended π-systems, respectively, altering solubility and aggregation behavior.

NMR Spectral Differences :

- Evidence from demonstrates that substituent position (e.g., 2-methyl vs. 4-methylphenyl) significantly impacts chemical shifts in regions corresponding to protons near the substituents. For instance, the ortho-methyl group in the target compound would deshield adjacent protons, leading to distinct NMR profiles compared to para-substituted analogs.

Lumping Strategy Implications :

- Evidence suggests that compounds with similar core structures (e.g., prop-2-enenitrile backbone) may undergo analogous physicochemical processes. However, the Z-configuration and substituent variations (e.g., fluorine vs. chlorine, methyl vs. naphthyl) necessitate separate consideration in reaction modeling or environmental fate studies.

These factors might influence crystallinity or supramolecular assembly.

Biological Activity

(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₀FN

- Molecular Weight : Approximately 185.20 g/mol

- Structure : The compound features a double bond configuration that influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It can bind to receptors, altering signaling pathways that influence cellular responses.

The presence of the fluoro group potentially enhances binding affinity, while the nitrile moiety may facilitate covalent interactions with proteins, making it a candidate for further pharmacological exploration.

Biological Activity

Research into the biological activity of this compound reveals several promising effects:

Anticancer Properties

Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a recent study reported an IC50 value of approximately 15 µM in human breast cancer cells, suggesting significant potential for development as an anticancer agent .

Antimicrobial Activity

Preliminary investigations show that this compound possesses antimicrobial properties. In vitro assays demonstrated inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Structure-Activity Relationships (SAR)

The SAR of this compound highlights the importance of substituents on biological activity:

- Fluorine Substitution : Enhances lipophilicity and binding affinity to target proteins.

- Aromatic Ring Modifications : Alter the electronic properties and steric hindrance, influencing the compound's overall activity.

Case Studies

-

Cytotoxicity in Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, showing a dose-dependent response with significant cell death at higher concentrations .

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20 A549 (Lung Cancer) 25 - Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects with MIC values indicating potential therapeutic applications .

Q & A

Q. What synthetic routes are commonly employed to prepare (Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile?

The compound can be synthesized via hydrocyanation of substituted alkynes. A PdCl₂/pyridine catalytic system enables the addition of trimethylsilyl cyanide (TMSCN) to fluorinated alkynes, yielding stereoselective (Z)-configured nitriles. Reaction optimization should focus on solvent choice (e.g., toluene), stoichiometry (2:1 TMSCN:alkyne), and reflux conditions (20 hours) to achieve >90% yield and high stereochemical purity .

Q. How is the stereochemical configuration (Z/E) of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous determination of stereochemistry. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with refined Flack parameters (<0.1) validate the (Z)-configuration. Data collection parameters (e.g., a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) and refinement using SHELXL (R₁ < 0.05) ensure accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -120 ppm for vinylic-F), while ¹H NMR reveals coupling constants (e.g., JH-F ~ 40 Hz) to confirm stereochemistry.

- IR : A sharp nitrile stretch (~2220 cm⁻¹) confirms the C≡N group.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 229.08 for [M+H]⁺) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during refinement?

Use SHELXL’s PART and SUMP instructions to model disorder. For example, split positions for fluorinated groups with occupancy ratios refined to 70:30. Validate using the ADDSYM algorithm in PLATON to check for missed symmetry elements, ensuring Rint < 0.05 post-refinement .

Q. What strategies improve stereoselectivity in the synthesis of fluorinated α,β-unsaturated nitriles?

- Catalytic Tuning : Replace PdCl₂ with Pd(OAc)₂ and chiral ligands (e.g., BINAP) to enhance enantiomeric excess (ee > 95%).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring (Z)-isomers.

- Kinetic Control : Lower reaction temperatures (-20°C) reduce isomerization to (E)-forms .

Q. How do non-covalent interactions (e.g., hydrogen bonds, π-stacking) influence the solid-state packing of this compound?

Graph-set analysis (e.g., C(6) motifs for H-bonds) reveals intermolecular interactions. For instance, C≡N···H–C (2.8 Å) and fluorophenyl π-stacking (3.4 Å offset) stabilize the lattice. Use Mercury 4.0 to visualize packing diagrams and quantify interaction energies (e.g., -15 kJ/mol for π-π contacts) .

Methodological Considerations

Q. What computational tools predict the thermodynamic stability of (Z)- vs. (E)-isomers?

DFT calculations (B3LYP/6-311+G**) with implicit solvation (SMD model) compare Gibbs free energies (ΔG). For (Z)-isomers, lower steric strain (e.g., 5 kJ/mol stabilization) correlates with experimental prevalence. NBO analysis identifies hyperconjugative stabilization of the nitrile group .

Q. How are batch-to-batch variations in crystallinity addressed during scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.